molecular formula C9H11NO4 B13221595 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol

6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol

Cat. No.: B13221595
M. Wt: 197.19 g/mol
InChI Key: YABDLCPLCHXXIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both benzoxazole and dioxolane moieties make it a versatile compound for various applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1,2-benzoxazole]-3'-one

InChI

InChI=1S/C9H11NO4/c11-8-6-5-9(12-3-4-13-9)2-1-7(6)14-10-8/h1-5H2,(H,10,11)

InChI Key

YABDLCPLCHXXIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1ONC3=O)OCCO2

Origin of Product

United States

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